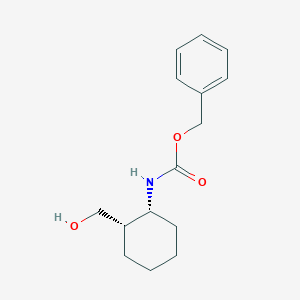

苄基顺式-(2-羟甲基)环己基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Enantioselective Synthesis Analysis

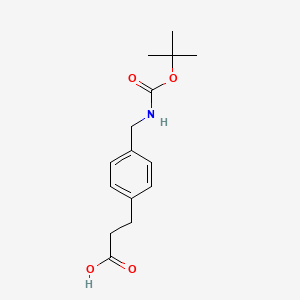

The enantioselective synthesis of benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate derivatives has been a subject of interest due to their potential as intermediates in pharmaceutical applications. One study describes the synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, using an iodolactamization as a key step, which is part of a series of potent CCR2 antagonists . Another approach involves microbial dihydroxylation of benzoic acid, followed by oxidative and rearrangement reactions to produce highly functionalized, enantiomerically pure cyclohexanecarboxylic acid derivatives . These methods highlight the versatility and efficiency of producing such compounds with high enantiomeric excess.

Molecular Structure Analysis

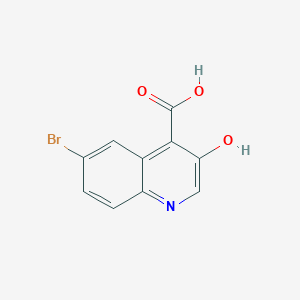

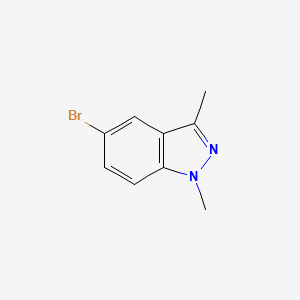

The molecular structure of benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate and its derivatives is characterized by the presence of a cyclohexyl ring with a hydroxymethyl group and a carbamate moiety. The stereochemistry of these compounds is crucial for their biological activity. For instance, the absolute stereochemistry of metabolites obtained from the enzymatic dihydroxylation of benzoate esters was determined by comparison with a well-established standard . Additionally, co-crystals of trans-4-[(2-amino-3,5-dibrobenzyl) amino] cyclohexanol with hydroxyl benzoic acids have been characterized by X-ray single-crystal analysis, highlighting the importance of molecular structure in the formation of co-crystals with potential pharmaceutical applications .

Chemical Reactions Analysis

The chemical reactivity of benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate derivatives is influenced by the functional groups present on the cyclohexyl ring. For example, the cis-cyclohexadienediols obtained from enzymatic dihydroxylation can undergo dimerization through Diels-Alder cycloaddition or be converted into various derivatives, including amino cyclitols and pseudo-sugars . The hydroxy group-containing liquid crystals synthesized from related diols demonstrate the potential for creating materials with unique properties, such as a broad mesophase range and probable hexagonal columnar structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate derivatives are influenced by their molecular structure. The presence of hydroxyl groups can lead to the formation of hydrogen-bonded networks in the crystal lattice, as observed in the co-crystals of trans-4-[(2-amino-3,5-dibrobenzyl) amino] cyclohexanol . The solubility of these compounds can be enhanced through co-crystallization strategies. Additionally, the synthesis of chiral cis-cyclopropanes, which are analogues of alkyl chains, demonstrates the impact of molecular rigidity on the properties of these compounds .

科学研究应用

对映选择性合成

苄基顺式-(2-羟甲基)环己基氨基甲酸酯是强效CCR2拮抗剂的中间体。其对映选择性合成涉及碘内酯化的关键步骤,导致高度官能化的中间体,展示了该化合物在生物活性分子合成中的重要性 (C. Campbell et al., 2009)。

通过相转移催化的不对称合成

该化合物的衍生物,苄基[顺-2-(羟甲基)环己基]二甲基铵溴化物,已被用作手性相转移催化剂,在活性甲基化合物的对映选择性烷基化中发挥作用。这突显了它在不对称合成中的实用性,提供了生产具有高对映体过量的手性分子的途径 (K. Saigo, H. Koda, H. Nohira, 1979)。

环氧化反应中的立体化学控制

在与苄基顺式-(2-羟甲基)环己基氨基甲酸酯相关的顺-1-[N-Cbz]-2-[羟甲基]-环己-4-烯的环氧化反应中,立体化学控制取决于羟基官能化,这影响环构象,从而影响环氧化反应的结果 (D. Rotella, 1989)。

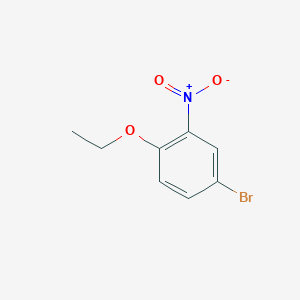

取代苯甲酸酯的生物转化

苄基顺式-(2-羟甲基)环己基氨基甲酸酯在结构上与假单胞菌工程菌株将取代苯甲酸酯生物转化为顺-二醇的化合物相关,展示了它在生物催化过程和环境生物降解中的相关性 (M. Wubbolts, K. Timmis, 1990)。

安全和危害

属性

IUPAC Name |

benzyl N-[(1R,2S)-2-(hydroxymethyl)cyclohexyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-3,6-7,13-14,17H,4-5,8-11H2,(H,16,18)/t13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKOCIWFRPQJLH-ZIAGYGMSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CO)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)CO)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641006 |

Source

|

| Record name | Benzyl [(1R,2S)-2-(hydroxymethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate | |

CAS RN |

213672-66-3 |

Source

|

| Record name | Benzyl [(1R,2S)-2-(hydroxymethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。